molecular formula C25H33N3O3 B2690162 N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide CAS No. 896348-12-2

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide

Cat. No.: B2690162
CAS No.: 896348-12-2
M. Wt: 423.557
InChI Key: ZDFWYKDCEILIDM-UHFFFAOYSA-N
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Description

The compound N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide is a structurally complex molecule featuring three key moieties:

1,3-Benzodioxole group: A bicyclic aromatic system known for its metabolic stability and prevalence in psychoactive compounds (e.g., cathinones) .

4-Phenylpiperazine: A nitrogen-containing heterocycle frequently used in medicinal chemistry for modulating serotonin and dopamine receptor interactions .

3,3-Dimethylbutanamide: A branched aliphatic amide that may enhance lipophilicity and influence pharmacokinetic properties.

The compound’s synthesis and characterization likely involve techniques such as X-ray crystallography (as inferred from ) and spectroscopic methods (e.g., NMR, IR) .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3/c1-25(2,3)16-24(29)26-17-21(19-9-10-22-23(15-19)31-18-30-22)28-13-11-27(12-14-28)20-7-5-4-6-8-20/h4-10,15,21H,11-14,16-18H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFWYKDCEILIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzodioxole and piperazine derivatives, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include palladium catalysts for C-N cross-coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Position

The bromine atom at position 6 of the quinoline ring undergoes nucleophilic substitution under optimized conditions. For example:

  • Amination : Reaction with pyrrolidine at 90°C in THF yields 6-pyrrolidinyl derivatives. Similar reactions with primary or secondary amines (e.g., morpholine, piperidine) proceed via an SNAr mechanism, facilitated by the electron-withdrawing quinoline core .

  • Methoxylation : Treatment with sodium methoxide in methanol replaces bromine with a methoxy group, producing 6-methoxyquinoline derivatives .

Table 1: Substitution Reactions and Yields

ReagentConditionsProductYield
Pyrrolidine90°C, 6–40 h6-(Pyrrolidin-1-yl)quinoline derivative93%
Sodium methoxideReflux, MeOH6-Methoxyquinoline derivative85%

Decarboxylation Reactions

The carboxylic acid group at position 4 can undergo decarboxylation under halogenating conditions. For instance:

  • Halodecarboxylation : Exposure to bromine (Br₂) in carbon tetrachloride (CCl₄) with mercury oxide (HgO) initiates a radical-based mechanism, yielding 4-bromo-6-bromo-2-cyclopropyl-3-methylquinoline . This reaction proceeds via intermediate acyl hypobromite formation, followed by CO₂ elimination .

Key Mechanistic Steps :

  • Formation of mercury carboxylate intermediate.

  • Reaction with Br₂ to generate acyl hypobromite.

  • Homolytic cleavage to produce alkyl radical and CO₂.

  • Radical recombination with bromine to form the final product.

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety participates in esterification and amidation:

  • Esterification : Treatment with methanol and catalytic sulfuric acid yields methyl 6-bromo-2-cyclopropyl-3-methylquinoline-4-carboxylate.

  • Amidation : Coupling with amines (e.g., benzylamine) using EDCl/HOBt generates corresponding amides .

Table 2: Carboxylic Acid Derivatives

Reaction TypeReagents/ConditionsProductPurity
EsterificationH₂SO₄, MeOH, refluxMethyl ester derivative>95%
AmidationEDCl, HOBt, DMF, rt

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds similar to N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide exhibit significant anticonvulsant properties. The compound's structural features suggest it may interact with neurotransmitter systems involved in seizure activity. For instance, studies have shown that derivatives of benzodioxole and piperazine can modulate GABAergic and glutamatergic pathways, which are crucial in seizure control .

Anxiolytic and Antidepressant Effects

In addition to its anticonvulsant potential, this compound may also possess anxiolytic and antidepressant effects. Research has demonstrated that related compounds can enhance serotonergic activity and inhibit reuptake mechanisms, thus providing therapeutic benefits in anxiety and depression models .

Synthesis and Evaluation of Derivatives

A study focusing on the synthesis of various derivatives of compounds containing the benzodioxole structure found that modifications could enhance anticonvulsant activity significantly. These derivatives were tested using established models such as the maximal electroshock (MES) test and pentylenetetrazole (PTZ) induced seizures .

CompoundED50 (mg/kg)Toxicity ProfileNotes
Compound A96.9 (MES)LowEffective against seizures
Compound B75.4 (PTZ)ModerateShows promise as an anxiolytic
This compoundTBDTBDFurther research needed

Molecular Modeling Studies

Molecular docking studies have been conducted to predict the binding affinities of this compound to various receptors involved in seizure modulation. These studies suggest that the compound may effectively bind to sodium channels and GABA receptors, providing a rational basis for its anticonvulsant activity .

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Analogs from Piperazine-Benzodioxole-Acetamide Family

The evidence highlights two closely related analogs ():

Compound Name Molecular Formula Molecular Weight Key Substituents Availability
N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]butanamide (G856-4202) C₂₃H₂₉N₃O₃ 395.5 Butanamide (linear chain) 57 mg
N-{2-(2H-1,3-Benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-methylbutanamide (G856-4233) C₂₅H₃₃N₃O₄ 439.55 3-Methylbutanamide, 4-methoxyphenylpiperazine 27 mg

Key Differences :

  • G856-4233 introduces a methoxy group on the phenylpiperazine moiety, which could enhance electron-donating effects and modify receptor interactions .

Another analog, BB39792 (), replaces the amide with an ethanediamide linker and adds a furan group, indicating broader structural flexibility in this class:

  • BB39792 : C₂₆H₂₈N₄O₅, MW 476.52; includes furan and ethanediamide groups .

Functional Analogs with Benzodioxole Motifs

Compound Name CAS Number Molecular Formula Key Features Pharmacological Role
Eutylone (bk-EBDB) 57413-43-1 C₁₅H₂₁NO₂ β-keto group, ethylamino side chain Psychostimulant, cathinone analog
N-Ethylpentylone 952016-47-6 C₁₄H₁₉NO₃ β-keto, pentyl chain Detected in NPS intoxications
4-CEC - C₁₁H₁₂ClNO Chlorophenyl, ethylamino Psychostimulant

Structural Contrasts :

  • The target compound’s amide group and piperazine moiety distinguish it from β-keto cathinones (e.g., Eutylone), which are prone to rapid metabolism via esterases .
  • The 3,3-dimethylbutanamide group may confer greater metabolic stability compared to the linear chains in G856-4202 or cathinones.

Research Findings and Implications

Pharmacological Inferences

  • Benzodioxole moieties are associated with MAO inhibition and hallucinogenic effects, as seen in MDMA analogs .
  • Piperazine groups in compounds like TFMPP (a serotonergic agent) suggest the target compound might interact with 5-HT receptors, though its amide group could reduce bioavailability compared to tertiary amines .

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H30N2O3
  • Molecular Weight : 370.49 g/mol
  • IUPAC Name : this compound

The compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and receptors. It is hypothesized to act as a selective modulator of serotonin and dopamine receptors, which are crucial in the regulation of mood and cognition. Specifically, the benzodioxole moiety may enhance the binding affinity to serotonin receptors, while the piperazine ring contributes to dopaminergic activity.

Antidepressant Effects

Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. Studies have shown significant reductions in immobility time in forced swim tests, suggesting an increase in serotonin levels and modulation of the serotonergic system .

Antipsychotic Properties

The compound's structural similarity to known antipsychotics suggests potential efficacy in treating schizophrenia and other psychotic disorders. It may exert its effects by antagonizing dopamine D2 receptors while also acting on serotonin 5-HT2A receptors, which is a common mechanism among atypical antipsychotics .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the reuptake of serotonin and norepinephrine. This dual action enhances its potential as an antidepressant and anxiolytic agent .

StudyMethodFindings
Forced Swim TestSignificant reduction in immobility time
Radioligand Binding AssayHigh affinity for serotonin receptors
Neurotransmitter Release AssayIncreased serotonin and norepinephrine release

Case Studies

Case studies involving patients with treatment-resistant depression have reported positive outcomes following administration of compounds structurally related to this compound. Patients exhibited improved mood scores and reduced anxiety levels over a treatment period of several weeks .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,3-dimethylbutanamide?

  • Methodology : Multi-step synthesis involving condensation of a benzodioxol-5-yl intermediate with a 4-phenylpiperazine derivative, followed by alkylation with 3,3-dimethylbutanamide. Similar procedures are described for structurally related compounds, such as those in and , where piperazine intermediates are coupled with heterobiaryl carboxamides via amide bond formation. Key steps include refluxing with coupling agents (e.g., DCC or HATU) and purification via column chromatography .
  • Data : Typical yields range from 40–85% for analogous compounds, depending on substituent reactivity and purification methods .

Q. How is structural characterization performed for this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regiochemistry and stereochemistry, particularly for the benzodioxole and piperazine moieties. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. For example, in , chemical shifts for protons adjacent to electron-withdrawing groups (e.g., δ 3.08 ppm for piperazine protons) are critical for structural assignment .
  • Contradictions : Discrepancies in coupling constants (J values) may arise due to conformational flexibility of the piperazine ring, requiring computational validation (e.g., DFT) .

Q. What preliminary biological assays are recommended for activity screening?

  • Methodology : Receptor binding assays (e.g., dopamine D3 or serotonin receptors) due to structural similarities to known antagonists ( ). Radioligand displacement studies using [³H]spiperone or [³H]raclopride are standard. IC₅₀ values for related compounds range from 0.5–50 nM .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral centers in this compound?

  • Methodology : Use of chiral auxiliaries or asymmetric catalysis during the alkylation step. highlights enantioselective synthesis of D3 receptor antagonists via chiral resolution of intermediates (e.g., HPLC with chiral columns) or enantiomer-specific crystallization. Enantiomeric excess (ee) >95% is achievable with optimized conditions .

Q. What strategies resolve contradictions in receptor binding affinity data across studies?

  • Analysis : Compare substituent effects on binding. For example, shows that 2,3-dichlorophenyl substituents on piperazine enhance D3 affinity (Ki = 1.2 nM), while 2-methoxyphenyl groups reduce selectivity. Cross-validate assays using orthogonal methods (e.g., functional cAMP assays vs. radioligand binding) to rule out assay-specific artifacts .

Q. How do pharmacokinetic properties (e.g., metabolic stability) vary with structural modifications?

  • Methodology : Microsomal stability assays (human liver microsomes) and CYP450 inhibition profiling. notes that bulky substituents (e.g., 3,4-dimethoxyphenethyl) reduce oxidative metabolism, improving half-life (t₁/₂ > 4 hours in vitro). Correlate logP values (calculated via HPLC) with blood-brain barrier permeability .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

  • Approach : Molecular docking (e.g., AutoDock Vina) to map interactions with D3 receptor homology models. identifies key residues (e.g., Asp110 in transmembrane helix 3) for hydrogen bonding with the piperazine nitrogen. Free energy perturbation (FEP) simulations quantify substituent effects on binding .

Key Considerations

  • Contradictions : Variability in biological activity (e.g., D3 vs. D2 receptor selectivity) emphasizes the need for rigorous SAR studies.
  • Ethical Compliance : All referenced studies adhere to non-clinical, in vitro research standards .

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